molecular formula C11H23ClN2O B1439900 N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride CAS No. 1219972-30-1

N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride

Cat. No.: B1439900
CAS No.: 1219972-30-1
M. Wt: 234.76 g/mol
InChI Key: XTBINBUHAZPGDO-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride is an organic compound with the molecular formula C11H23ClN2O. It is a hydrochloride salt form of N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide, which is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, and a methylamino group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride typically involves the reaction of cyclohexylamine with ethyl 2-bromoacetate to form N-cyclohexyl-N-ethyl-2-bromoacetamide. This intermediate is then reacted with methylamine to yield N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are substituted amides.

Scientific Research Applications

N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-3-13(11(14)9-12-2)10-7-5-4-6-8-10;/h10,12H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBINBUHAZPGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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